1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Description
Molecular Architecture and Isomerism
The molecular architecture of 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid represents a complex heterocyclic system with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol. The compound features a dihydropyrazole core structure that distinguishes it from fully aromatic pyrazole derivatives through the presence of a saturated carbon atom at position 4, creating a five-membered ring with reduced aromaticity. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid, reflecting the systematic numbering of the heterocyclic framework.
The stereochemical complexity of the compound arises from the presence of a chiral center at the C5 position of the dihydropyrazole ring, where the phenyl substituent is attached. This stereogenic center generates two distinct enantiomeric forms, designated as (R) and (S) configurations, each exhibiting unique three-dimensional spatial arrangements. Research on related dihydropyrazole derivatives has demonstrated that these enantiomers can exhibit markedly different chromatographic behavior and physical properties. The chiral nature of the compound has been extensively studied using polysaccharide-based chiral stationary phases, which have shown exceptional enantioselectivity with resolution factors reaching values as high as 50 under specific chromatographic conditions.
The molecular geometry of the compound is characterized by specific dihedral angles between the aromatic ring systems and the central dihydropyrazole core. Computational studies on similar compounds have revealed that the phenyl ring at position 5 typically adopts orientations that minimize steric interactions while maintaining favorable electronic overlap with the heterocyclic system. The 4-chlorophenyl substituent at the N1 position introduces additional electronic effects through the electron-withdrawing nature of the chlorine atom, which influences the overall electron density distribution within the molecule.
The carboxylic acid functional group at position 3 of the dihydropyrazole ring provides both hydrogen bonding capabilities and ionization potential, contributing to the compound's amphiphilic character. This functional group can exist in various protonation states depending on the pH of the surrounding environment, leading to distinct molecular conformations and intermolecular interaction patterns. The Standard InChI representation (InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21)) provides a complete structural description that accounts for all atomic connectivity and stereochemical considerations.
Crystallographic Analysis and Polymorphism
Crystallographic investigations of dihydropyrazole derivatives have revealed important structural insights that can be extrapolated to understand the solid-state behavior of this compound. Studies of related compounds in this chemical family have demonstrated that these molecules typically crystallize in common space groups with characteristic packing arrangements influenced by hydrogen bonding networks and aromatic stacking interactions. The crystal structures of similar pyrazole derivatives show that intermolecular hydrogen bonds play a crucial role in determining the overall crystal packing, particularly involving the carboxylic acid functionality and the nitrogen atoms of the heterocyclic ring system.
The molecular packing in crystals of dihydropyrazole compounds is typically stabilized by a combination of classical hydrogen bonds and weaker non-covalent interactions. Research on structurally related compounds has identified the formation of characteristic ring motifs, designated as R21(7) and R22(10) patterns, which arise from intermolecular C-H···O hydrogen bonding interactions. These supramolecular arrangements contribute significantly to the overall crystal stability and influence the physical properties of the crystalline material.
Polymorphic behavior in similar dihydropyrazole derivatives has been observed, with different crystal forms exhibiting distinct unit cell parameters and molecular conformations. The conformational flexibility of the dihydropyrazole ring system allows for multiple low-energy arrangements in the solid state, potentially leading to the formation of different polymorphic modifications under varying crystallization conditions. X-ray crystallographic analysis of related compounds has revealed that the phenyl rings can adopt different orientations relative to the heterocyclic core, with these conformational differences being preserved in the crystal lattice.
The analysis of bond lengths and angles in crystalline dihydropyrazole derivatives provides essential geometric parameters for understanding the molecular structure. Typical bond lengths in the heterocyclic ring system include N-N distances of approximately 1.35-1.40 Å and C-N bonds ranging from 1.28-1.33 Å, depending on the degree of electron delocalization within the ring. These structural parameters are influenced by the substitution pattern and the electronic effects of the attached aromatic groups.
Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Spectroscopic characterization of this compound reveals distinctive spectral features that reflect its unique molecular structure and electronic properties. Fourier transform infrared spectroscopy provides crucial information about the vibrational modes of the molecule, with characteristic absorption bands corresponding to specific functional groups within the structure. The carboxylic acid functionality typically exhibits a broad O-H stretching vibration in the region of 2500-3300 cm⁻¹, along with a characteristic C=O stretching mode around 1650-1750 cm⁻¹, depending on the hydrogen bonding environment and molecular conformation.
Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural elucidation and conformational analysis of dihydropyrazole derivatives. Proton nuclear magnetic resonance spectra of related compounds exhibit characteristic patterns that allow for unambiguous identification of the different molecular regions. The dihydropyrazole ring system produces distinctive signals, including doublets of doublets for the CH2 protons at C4 (typically appearing at δ 3.26-3.13 and δ 3.93-3.83 ppm) and the CH proton at C5 (usually observed at δ 5.54-5.48 ppm). These chemical shift values and coupling patterns provide essential information about the stereochemistry and conformation of the heterocyclic ring.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbonyl carbon of the carboxylic acid group typically resonating in the downfield region around 170-180 ppm. The aromatic carbon atoms of the phenyl and chlorophenyl substituents produce characteristic signals in the 120-140 ppm range, with the quaternary carbon atoms generally appearing at lower field values compared to the CH carbons. The heterocyclic ring carbons exhibit distinct chemical shifts that reflect the electronic environment created by the nitrogen atoms and the partial saturation of the ring system.
Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated system of the molecule. Computational studies using time-dependent density functional theory calculations have been employed to predict and interpret the electronic absorption spectra of similar dihydropyrazole compounds. These investigations typically identify π→π* transitions associated with the aromatic ring systems and the extended conjugation involving the heterocyclic core. The presence of the electron-withdrawing chlorine substituent and the carboxylic acid group influences the electronic properties and can lead to bathochromic or hypsochromic shifts in the absorption maxima compared to unsubstituted analogs.
Advanced spectroscopic techniques, including nitrogen-15 nuclear magnetic resonance spectroscopy, have been utilized to study the electronic environment of the nitrogen atoms in the dihydropyrazole ring. These measurements provide detailed information about the electron density distribution and the degree of aromaticity within the heterocyclic system. Theoretical calculations using gauge-including atomic orbitals methods combined with density functional theory have proven valuable for interpreting and predicting the spectroscopic properties of these compounds.
Thermodynamic and Kinetic Properties
The thermodynamic properties of this compound are fundamentally influenced by its molecular structure and the nature of intermolecular interactions in different phases. Computational studies employing density functional theory methods have been extensively used to investigate the energetic properties of dihydropyrazole derivatives, providing insights into their relative stability and conformational preferences. These theoretical investigations typically utilize the B3LYP functional combined with extended basis sets such as 6-311++G(d,p) to achieve accurate predictions of molecular properties and thermodynamic parameters.
The conformational energy landscape of the compound is characterized by multiple local minima corresponding to different orientations of the phenyl rings and the carboxylic acid group. Theoretical calculations have revealed that the energy differences between these conformers are typically small, suggesting significant conformational flexibility at ambient conditions. The barrier heights for interconversion between different conformational states influence the dynamic behavior of the molecule in solution and its spectroscopic properties.
Kinetic properties related to the isomerization processes in dihydropyrazole systems have been investigated through both experimental and theoretical approaches. Studies of related compounds have demonstrated that acid-catalyzed isomerization can occur, leading to rearrangement of substituents on the heterocyclic ring. The mechanism of these processes typically involves protonation of one of the nitrogen atoms, followed by ring opening and reclosure with altered substitution patterns. The activation energies for these transformations depend on the electronic nature of the substituents and the stability of the intermediate species.
The thermodynamic stability of different isomeric forms of dihydropyrazole compounds follows predictable patterns based on steric and electronic factors. Research has shown that isomer distributions in equilibrium mixtures can be described by statistical models, with the relative proportions following binomial expansions when multiple equivalent substitution sites are available. These thermodynamic relationships provide valuable insights into the preferred molecular arrangements and the factors controlling isomeric equilibria.
Frontier molecular orbital analysis provides essential information about the chemical reactivity and electronic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, determine the molecule's tendency to participate in various chemical reactions. The energy gap between these orbitals influences the electronic excitation properties and contributes to the observed ultraviolet-visible absorption characteristics. Calculations of global reactivity parameters, including electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of the compound's chemical behavior and potential for various types of chemical transformations.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCWRZVUVDGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156572 | |
| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-5-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861151-23-7 | |
| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-5-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861151-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-4,5-dihydro-5-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Hydrolysis of Ethyl Ester Precursors
The most documented preparation method involves the hydrolysis of the corresponding ethyl ester derivative, ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, under basic conditions:
-
- Reagents: Potassium hydroxide (KOH)
- Solvent: Methanol
- Temperature: 65–68 °C
- Duration: Approximately 2 hours
Procedure:
The ethyl ester is dissolved in methanol, and potassium hydroxide is added. The mixture is heated to reflux (65–68 °C) and stirred for 2 hours to effect hydrolysis, converting the ester group to the carboxylic acid. After completion, the reaction mixture is acidified to precipitate the carboxylic acid product, which is then isolated by filtration and purified.Yield: Approximately 85% under optimized conditions
Reference: Srivastava et al., Journal of Medicinal Chemistry, 2007
Cyclocondensation Approach Using Chalcones and Hydrazine
An alternative synthetic approach involves the formation of the pyrazoline ring via cyclocondensation reactions:
-
- Substituted chalcones (α,β-unsaturated ketones), specifically those bearing 4-chlorophenyl and phenyl substituents
- Hydrazine hydrate or substituted hydrazines
-
- Solvent: Ethanol or other suitable polar solvents
- Temperature: Typically 80 °C
- Duration: 2–5 hours depending on substrate and conditions
Mechanism:
The hydrazine attacks the α,β-unsaturated carbonyl compound, leading to cyclization and formation of the dihydropyrazole ring system.Advantages:
This method allows for structural diversity by varying the chalcone substituents and hydrazine derivatives.Reference: General pyrazole synthesis literature and related pyrazoline derivative syntheses
Hydrolysis and Functional Group Transformations in Multi-Step Syntheses
In some advanced synthetic routes, the pyrazoline carboxylic acid is obtained via multi-step sequences involving:
- Preparation of pyrazoline esters
- Hydrolysis under controlled basic conditions (NaOH or KOH in aqueous-organic solvents)
- Acidification and purification steps
These methods emphasize mild conditions to preserve the integrity of the pyrazoline ring and avoid side reactions such as ring oxidation.
- Reference: Patent literature on pyrazoline derivatives preparation methods
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium hydroxide (KOH) | Commonly used for ester hydrolysis |
| Solvent | Methanol | Polar protic solvent for hydrolysis |
| Temperature | 65–68 °C | Reflux conditions to accelerate reaction |
| Reaction Time | 2 hours | Sufficient for complete hydrolysis |
| Yield | ~85% | High yield with optimized conditions |
| Purification | Acidification and filtration | Crystallization to obtain pure acid |
Analytical and Research Findings
Purity and Structure Confirmation:
The product is typically characterized by NMR, IR spectroscopy, and elemental analysis to confirm the presence of the carboxylic acid and substitution pattern on the pyrazoline ring.Reaction Monitoring:
Thin-layer chromatography (TLC) is employed to monitor the progress of the hydrolysis reaction, using silica gel plates and appropriate solvent systems.Environmental and Safety Considerations:
The hydrolysis step uses relatively mild conditions and common reagents, making the process scalable and environmentally manageable.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. In vitro assays using the Agar well diffusion method demonstrated significant antibacterial activity against various strains of bacteria. The effectiveness was measured using standard protocols, revealing a promising potential for developing new antimicrobial agents based on this compound .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
| Pseudomonas aeruginosa | 20 | 100 |
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. Research indicated that derivatives of pyrazole compounds exhibited significant activity against Plasmodium falciparum. Studies utilizing Peter's method for in vivo evaluation showed promising results, suggesting that these compounds could lead to effective treatments for malaria .
Cell Line Studies
Further investigations into the anticancer efficacy of this compound involved testing against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Results indicated that certain derivatives caused significant cell apoptosis and inhibited cell proliferation effectively.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield the desired pyrazole structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Study on Antimicrobial Activity
In a study published in June 2023, researchers synthesized novel analogs of pyrazole compounds and evaluated their antimicrobial efficacy against standard bacterial strains. The results indicated that modifications on the pyrazole ring significantly enhanced antibacterial properties compared to earlier derivatives .
Anticancer Research Findings
A comprehensive study focused on the inhibition of carbonic anhydrase by pyrazole derivatives revealed substantial potential for anticancer drug development. The study provided insights into structure-activity relationships that could guide future synthetic efforts aimed at optimizing efficacy against specific cancer targets .
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with related pyrazole derivatives:
Key Observations:
- Halogen Substitution : Bromine at position 1 () increases molecular weight and lipophilicity compared to chlorine.
- Carboxylic Acid vs. Amide : The carboxylic acid group (target compound) enhances polarity and solubility relative to amide derivatives (e.g., morpholin-4-ylamide in ), which may improve pharmacokinetics .
Crystallographic and Conformational Analysis
- Dihedral Angles : In acetyl-substituted analogs (), dihedral angles between the pyrazole and 4-fluorophenyl rings range from 4.64° to 10.53°, indicating moderate planarity. Larger angles in propionyl derivatives (e.g., 10.53° in compound 4) suggest steric hindrance from bulkier substituents .
- Ring Puckering : The 4,5-dihydropyrazole ring adopts a puckered conformation (), which may influence binding to biological targets compared to fully aromatic pyrazoles.
Biological Activity
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 59074-26-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula for this compound is C16H13ClN2O2, with a molecular weight of 302.74 g/mol. It features a pyrazole ring, which is known for its bioactive properties. The compound exhibits moderate solubility and favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability .
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2O2 |
| Molecular Weight | 302.74 g/mol |
| Solubility | Moderately soluble |
| GI Absorption | High |
| BBB Permeability | Yes |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In particular, compounds with similar structures have shown inhibitory activity against various cancer cell lines. For instance, derivatives with unsubstituted phenyl rings at the pyrazoline 3 position demonstrated subnanomolar inhibition against carbonic anhydrase IX (CA IX) and XII (CA XII), which are important targets in cancer therapy .
Case Study:
A study evaluated the cytotoxic effects of similar pyrazole derivatives on human cancer cell lines such as H460 and A549. The IC50 values ranged from 193.93 µg/mL to over 371.36 µg/mL when compared to standard treatments like 5-fluorouracil .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Preliminary results indicate that certain derivatives exhibit significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs .
Table: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 1-(4-Chlorophenyl)-5-phenyl... | N/A | 0.04 ± 0.01 |
| Celecoxib | N/A | 0.04 ± 0.01 |
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have demonstrated various biological activities:
- Antimicrobial Activity: Exhibits efficacy against several bacterial strains.
- Antidepressant Activity: Some studies suggest potential in modulating neurotransmitter levels.
- Antitubercular Activity: Certain derivatives have shown promise in inhibiting Mycobacterium tuberculosis growth .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is heavily influenced by their structural features. The presence of halogen substituents on the phenyl ring enhances the interaction with biological targets, thereby increasing potency. For example, the introduction of a chlorophenyl group at position 1 has been associated with improved inhibitory activity against carbonic anhydrases and cancer cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
